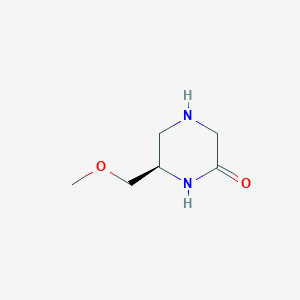

(R)-6-methoxymethyl-piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(6R)-6-(methoxymethyl)piperazin-2-one |

InChI |

InChI=1S/C6H12N2O2/c1-10-4-5-2-7-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

OJVSLPDXBRRCMK-RXMQYKEDSA-N |

Isomeric SMILES |

COC[C@H]1CNCC(=O)N1 |

Canonical SMILES |

COCC1CNCC(=O)N1 |

Origin of Product |

United States |

Mechanistic Investigations of Enantioselective Piperazin 2 One Formation

Proposed Catalytic Cycles in Asymmetric Hydrogenation of Pyrazin-2-ols

The asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for producing chiral piperazin-2-ones. rsc.org This transformation is typically catalyzed by transition metal complexes, with palladium-based catalysts showing notable success. The catalytic cycle for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a multifaceted process.

A proposed catalytic cycle begins with the coordination of the pyrazin-2-ol substrate to the chiral palladium catalyst. Following this, a series of hydrogenation steps reduce the pyrazine (B50134) ring. The reaction proceeds through partially hydrogenated intermediates. The specific pathway involves the hydrogenation of two imine functionalities that exist in equilibrium, which ultimately leads to the formation of the chiral piperazin-2-one (B30754) product. The chiral ligand attached to the palladium center orchestrates the facial selectivity of the hydrogenation, thereby determining the stereochemistry of the final product. Once the hydrogenated and stereochemically defined piperazin-2-one is formed, it dissociates from the catalyst, allowing the catalytic cycle to restart. The efficiency of this process allows for the generation of products with high enantiomeric excess.

Iron-catalyzed asymmetric transfer hydrogenation (ATH) has also been studied, providing insights into alternative catalytic cycles. mdpi.com Mechanistic studies using NMR and DFT calculations on iron(II) complexes have identified key intermediates, such as iron hydride species, which are responsible for the hydrogen transfer to the substrate. mdpi.com

Role of Tautomerization in Reaction Pathways to Piperazin-2-ones

Tautomerization plays a critical role in the asymmetric hydrogenation of pyrazin-2-ols. rsc.org Pyrazin-2-ols can exist in equilibrium with their tautomeric form, pyrazin-2(1H)-one. This initial tautomerism is crucial for the subsequent reaction cascade.

Stereochemical Control Mechanisms in Chiral Piperazin-2-one Synthesis

Achieving high levels of stereochemical control is the primary goal in the synthesis of chiral molecules like (R)-6-methoxymethyl-piperazin-2-one. The key to this control lies in the interaction between the substrate and the chiral catalyst during the stereo-determining step of the reaction. rijournals.com

In the context of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the chiral ligand bound to the palladium atom creates a chiral environment. rsc.org This environment forces the substrate to coordinate to the metal center in a specific orientation. When the hydrogen molecule is delivered to the substrate, it adds to a particular face of the molecule, leading to the preferential formation of one enantiomer over the other. The choice of ligand is therefore critical, as its structure directly influences the enantioselectivity and diastereoselectivity of the reaction.

Another powerful strategy for stereochemical control is dynamic kinetic resolution (DKR). This process is applicable when the starting material is a racemic mixture of enantiomers that can rapidly interconvert under the reaction conditions. The chiral catalyst then selectively reacts with one of the enantiomers at a much faster rate than the other. Because the enantiomers are in equilibrium, the less reactive enantiomer continuously converts into the more reactive one, allowing for a theoretical yield of up to 100% of a single, desired enantiomer. wikipedia.org This is a prime example of a Curtin-Hammett system, where the product ratio is determined by the difference in the transition state energies of the competing pathways, not by the ground-state populations of the starting enantiomers. Jocic-type reactions have also been employed to transform enantiomerically-enriched alcohols into piperazinones with minimal loss of stereochemical integrity, demonstrating another avenue for stereocontrol. researchgate.net

Dynamic Kinetic Resolution Processes in Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a sophisticated strategy that combines a kinetic resolution with in-situ racemization of the starting material. wikipedia.orgrsc.org This allows for the conversion of an entire racemic mixture into a single enantiomer of the product, overcoming the 50% theoretical yield limit of a standard kinetic resolution.

In the asymmetric hydrogenation of pyrazin-2-ols, a DKR process is believed to be involved. The rapid tautomerization between enamine and imine intermediates effectively serves as the racemization or epimerization step. The two enantiomeric (or diastereomeric) imine intermediates are in rapid equilibrium. The chiral palladium catalyst then preferentially hydrogenates one of these imines over the other.

For a DKR to be successful, several conditions must be met:

The racemization of the starting material must be fast relative to the rate of the slower reacting enantiomer.

The resolution step (the reaction itself) should be irreversible to lock in the desired stereochemistry.

There should be a significant difference in the reaction rates for the two enantiomers, which translates to high enantioselectivity.

The combination of a metal catalyst for the resolution and conditions that promote racemization (like the tautomerism seen in pyrazin-2-ol hydrogenation) is a powerful tool in modern asymmetric synthesis. rsc.org

Computational Mechanistic Studies on Chiral Piperazin-2-one Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating complex reaction mechanisms in asymmetric catalysis. mdpi.com While specific computational studies focusing solely on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to form this compound are not widely reported, related systems offer significant insights.

For instance, DFT calculations have been used to investigate the epoxidation step in a one-pot synthesis of piperazin-2-ones, highlighting the crucial role of hydrogen bonding interactions between the catalyst and the substrate in controlling stereoselectivity. acs.org In the study of iron-catalyzed asymmetric transfer hydrogenation of ketones, DFT calculations helped to map out the lowest energy catalytic cycle, identifying the most stable species and the transition states. mdpi.com Molecular dynamics simulations have also been employed to study the interaction between piperazinone-containing peptidomimetics and their biological targets, providing a dynamic picture of the binding process. nih.gov

These computational approaches allow researchers to:

Visualize transition state geometries.

Calculate the energy barriers for different reaction pathways.

Understand the non-covalent interactions that dictate stereoselectivity.

Predict the most likely reaction mechanism.

By applying these computational methods to the asymmetric hydrogenation of pyrazin-2-ols, a deeper, quantitative understanding of the factors controlling the formation of chiral piperazin-2-ones can be achieved.

R 6 Methoxymethyl Piperazin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

One of the key applications of chiral piperazin-2-ones is in the synthesis of larger, more intricate heterocyclic systems. For example, a related chiral piperazin-2-one (B30754), (R)-3-methylpiperazin-2-one, serves as a key starting material in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist. mdpi.com Similarly, asymmetric catalytic methods have been developed to produce enantioenriched piperazin-2-ones that are key intermediates for drugs like Aprepitant, a potent antiemetic. acs.org These syntheses underscore the value of the chiral piperazin-2-one core in building complex, high-value molecules.

The piperazine (B1678402) moiety is frequently incorporated into drug candidates to optimize pharmacokinetic properties or to act as a scaffold that correctly orients pharmacophoric groups for target interaction. mdpi.com The use of (R)-6-methoxymethyl-piperazin-2-one allows for the introduction of a specific stereocenter early in a synthetic sequence, avoiding challenging separations later on and ensuring the desired biological activity in the final complex structure. For instance, the general synthetic strategies for many FDA-approved drugs involve coupling a functionalized piperazine with other heterocyclic systems, demonstrating the modularity this scaffold provides. nih.gov

Derivatization of the Piperazin-2-one Core for Expanded Chemical Diversity

The chemical utility of this compound is greatly enhanced by the ease with which its core structure can be modified. The two nitrogen atoms and the carbon backbone of the piperazin-2-one ring offer multiple sites for functionalization, allowing chemists to generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

The most common sites for derivatization on the piperazine scaffold are the two ring nitrogen atoms. nih.gov The secondary amines (N1 and N4) can be readily functionalized through various reactions, including alkylation, arylation, acylation, and sulfonylation. This allows for the introduction of a wide array of substituents to modulate properties such as solubility, basicity, and receptor binding affinity.

In many drug synthesis campaigns, one nitrogen is protected (e.g., with a Boc group) while the other is functionalized. For example, in the synthesis of the cancer drug Avapritinib, N-Boc-piperazine is coupled with an aryl halide in a key step. nih.gov Subsequent deprotection of the second nitrogen allows for further modification. This differential protection strategy is fundamental to building complex, unsymmetrically substituted piperazine derivatives. The synthesis of various arylpiperazines, such as the anxiolytic agent CSP-2503, also relies on the strategic functionalization of the piperazine nitrogens to achieve high receptor affinity and selectivity. nih.gov

Table 1: Examples of N-Functionalization Reactions on the Piperazine Core

| Reaction Type | Reagent Example | Resulting Functional Group | Application Context |

|---|---|---|---|

| N-Alkylation | Chloroethylamine | Aminoethyl | Synthesis of Vilazodone nih.gov |

| N-Arylation | 2-Chloropyrimidine | Pyrimidinyl | Synthesis of Avapritinib nih.gov |

| N-Acylation | Acyl Chloride | Amide | General derivatization |

While N-functionalization is more common, modification of the carbon backbone of the piperazin-2-one ring offers another dimension for creating structural diversity. The carbon atoms of the ring, particularly those alpha to the nitrogen atoms (C3, C5, and C6), can be functionalized, though these reactions can be more challenging.

The existing methoxymethyl group at the C6 position of the title compound can itself be a handle for further transformations. For instance, the ether linkage could potentially be cleaved to reveal a hydroxymethyl group, which can then be oxidized or used in esterification or etherification reactions to introduce new functionalities.

Furthermore, methods have been developed for the direct C-H functionalization of the piperazine ring. Synthetic methods for creating substituted piperazine-2,5-diones often involve condensation reactions at the C3 and C6 positions. chemrxiv.org For other piperazinones, strategies like α-lithiation followed by trapping with an electrophile can introduce substituents. These approaches allow for the synthesis of novel analogues with altered stereochemistry or steric profiles, which can be crucial for optimizing biological activity. For instance, the introduction of substituents at the C6-position of purine (B94841) rings, often linked to a piperazine moiety, has been shown to have a significant influence on the cytotoxicity of the resulting compounds in cancer cell lines. nih.govnih.gov

Applications in Conformationally Constrained Peptidomimetic Design and Synthesis

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide in a more robust, non-peptidic scaffold. The rigid structure of piperazin-2-ones makes them excellent candidates for creating conformationally constrained dipeptide mimetics. nih.gov

By incorporating the piperazin-2-one core into a peptide sequence, a specific turn or secondary structure can be induced and stabilized. This conformational constraint can lock the molecule into its bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. For example, bicyclic lactams derived from piperazinone precursors have been synthesized to act as rigid scaffolds that mimic the β-turns found in many bioactive peptides. nih.govresearchgate.net The synthesis of these bicyclic systems often involves an intramolecular cyclization, creating fused ring systems that severely restrict conformational freedom. researchgate.netrsc.org

The this compound scaffold can be envisioned as a mimic for a dipeptide unit. The N1, C6, and C=O atoms can represent the backbone of one amino acid residue, while the N4 atom can be the N-terminus of the subsequent residue. The methoxymethyl group serves as a defined side-chain analogue. This approach has been used to design inhibitors for various enzymes and to create ligands for G-protein coupled receptors, where precise positioning of functional groups is essential for activity. nih.govnih.gov

Table 2: Peptidomimetic Scaffolds Derived from Piperazin-2-ones

| Scaffold Type | Synthetic Strategy | Conformation Mimicked | Therapeutic Target Example |

|---|---|---|---|

| Monocyclic Piperazin-2-one | Incorporation into peptide chain | Dipeptide unit | General peptidomimetic design |

| Bicyclic Lactam | Intramolecular cyclization | β-turn | G-protein coupled receptors nih.govnih.gov |

Computational and Theoretical Chemistry Studies of Piperazin 2 One Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. jksus.org It has become a popular and precise approach for estimating various molecular properties, offering a good balance between computational cost and accuracy. jksus.org DFT calculations are instrumental in understanding the molecular geometry, electronic properties, and vibrational characteristics of piperazin-2-one (B30754) derivatives. jksus.org

Conformational Analysis and Stereoisomer Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com This analysis is crucial for understanding the stability of different isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com

For piperazine (B1678402) rings, like cyclohexanes, various conformations such as chair, half-chair, boat, and twist-boat are possible. rsc.org The thermodynamically favored conformation for the piperazine ring is the chair form. nih.gov However, the presence of substituents can influence the conformational preferences. In the case of 2-substituted piperazines, the axial conformation is often preferred. nih.gov For ether-linked 2-substituted piperazines, this axial preference is further stabilized by an intramolecular hydrogen bond. nih.gov The interconversion between different chair conformations has an energy barrier, which for N,N'-dimethylpiperazine is 55.7 kJ mol−1 in dichloromethane (B109758). rsc.org The study of N-acylated piperazines reveals a complex conformational behavior due to the restricted rotation of the amide bond in addition to the piperazine ring's conformational changes. rsc.org

The stability of stereoisomers, such as enantiomers and diastereomers, is also a key aspect of conformational analysis. pharmacy180.com For instance, molecular modeling studies have shown that the R enantiomers of certain 2-substituted piperazines can bind effectively to specific receptors, highlighting the importance of stereochemistry in biological activity. nih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule dictates its chemical reactivity. Key to understanding this is the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to act as an electrophile (electron acceptor). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests that charge transfer interactions can occur within the molecule. researchgate.netnih.gov DFT calculations are frequently employed to determine the energies of these frontier orbitals and predict the sites of electrophilic and nucleophilic attack. jksus.orgresearchgate.net Introducing electron-donating or electron-withdrawing substituents to the piperazin-2-one scaffold can tune the energy levels of the frontier orbitals. rsc.org

Global reactivity parameters, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

Analysis of Noncovalent Interactions in Piperazin-2-one Derivatives

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of piperazin-2-one derivatives. nih.govacs.org The analysis of these weak interactions is essential for understanding how these molecules interact with biological targets. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.netnih.gov It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. Natural Bond Orbital (NBO) analysis is another powerful method that provides insights into intramolecular and intermolecular bonding and interactions between filled and empty orbitals. nih.gov The stabilization energy associated with donor-acceptor interactions can be quantified using NBO analysis. nih.gov For example, in ether-linked 2-substituted piperazines, an intramolecular hydrogen bond can stabilize the axial conformation. nih.gov

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. nih.gov These calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

By calculating the energies of transition states and equilibria, researchers can predict the feasibility and kinetics of a reaction. nih.gov Techniques like the artificial force induced reaction (AFIR) method can be used to systematically search for reaction pathways from an equilibrium structure. nih.gov This allows for a comprehensive exploration of all possible reaction products and their yields. Understanding the reaction pathways is crucial for the development of new synthetic methodologies for piperazin-2-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies on Piperazin-2-one Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By converting structure-activity relationships into a mathematical model, 3D-QSAR methods can efficiently guide the design of new, more potent compounds. mdpi.com

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. mdpi.com For instance, a QSAR study on piperazine derivatives as acetylcholinesterase inhibitors found that the CoMFA model was more predictive than the 2D-QSAR model. nih.gov In another study on P2Y12 antagonists, the CoMFA and CoMSIA models provided valuable insights for designing more potent molecules. nih.gov These models are validated using statistical methods such as cross-validation to ensure their predictive power. nih.govnih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Theoretical Analysis)

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second molecule (the target), which is typically a protein or other biological macromolecule. nih.govnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Assignment of Chiral Piperazin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like (R)-6-methoxymethyl-piperazin-2-one, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the atoms.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the piperazine (B1678402) ring, the methoxymethyl substituent, and the amine protons. The chemical shifts and coupling constants of the protons on the chiral center (C-6) and the adjacent methylene (B1212753) group would be of particular interest for confirming the ring structure. Temperature-dependent NMR studies are also common for piperazine derivatives to investigate conformational changes, such as ring inversion and restricted rotation around amide bonds.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the lactam, the carbons of the piperazine ring, the methoxy (B1213986) carbon, and the methylene carbon of the substituent.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, often showing characteristic losses of fragments such as the methoxymethyl group.

LC-MS, which couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is a powerful tool for analyzing mixtures and confirming the purity of a synthesized compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the secondary amines, the C=O stretching of the amide (lactam), the C-N stretching of the amines and amide, and the C-O stretching of the ether in the methoxymethyl group. The spectrum of the parent compound, piperazine, shows characteristic bands for N-H and C-H stretching. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, obtaining a suitable crystal would allow for the unambiguous assignment of the (R) configuration at the C-6 stereocenter. This technique provides precise information on bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a chair or distorted chair conformation in the solid state.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. To analyze a sample of this compound, a chiral stationary phase (CSP) would be employed. The choice of the CSP and the mobile phase would be critical to achieving baseline separation of the (R) and (S) enantiomers. The relative peak areas of the two enantiomers in the chromatogram would then be used to calculate the e.e. of the sample, a crucial measure of its optical purity.

Future Research Directions and Challenges

Development of Novel and More Efficient Asymmetric Synthetic Methods for Substituted Piperazin-2-ones

The demand for enantiomerically pure substituted piperazin-2-ones continues to drive the development of innovative and efficient asymmetric synthetic methodologies. While classical approaches often rely on chiral pool starting materials or auxiliaries, recent efforts have focused on catalytic asymmetric transformations that offer greater flexibility and efficiency. nih.govrsc.org

A significant challenge lies in achieving high enantioselectivity and diastereoselectivity in a single catalytic step. rsc.org Recent breakthroughs include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones, which have shown promise in accessing chiral piperazin-2-ones with good to excellent enantioselectivities. nih.gov Another innovative approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence to furnish C3-substituted piperazin-2-ones. acs.org

Future work will likely focus on:

Expanding the Substrate Scope: Developing catalysts that are effective for a wider range of substitution patterns on the piperazin-2-one (B30754) core.

Improving Catalyst Efficiency: Designing more active and robust catalysts to reduce catalyst loading and reaction times.

Alternative Catalytic Systems: Exploring new catalytic systems beyond palladium and iridium to achieve novel reactivity and selectivity.

| Method | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Hydrogenation | Palladium/(R)-TolBINAP | Hydrogenation of tautomeric pyrazin-2-ols | |

| Asymmetric Allylic Alkylation | Palladium Catalyst | Synthesis of α-tertiary piperazin-2-ones | rsc.orgnih.gov |

| One-Pot Synthesis | Quinine-derived Urea (B33335) | Sequential Knoevenagel/epoxidation/cyclization | acs.org |

| Jocic-type Reaction | Trichloromethyl-containing alcohols | Regioselective synthesis of 1-substituted piperazinones | rsc.org |

Exploration of Underexplored Substitution Patterns on the Piperazin-2-one Core

A significant portion of the chemical space around the piperazin-2-one scaffold remains largely unexplored. rsc.org The majority of existing research has focused on N1- and N4-substituted derivatives, leaving the potential of carbon-substituted piperazinones underdeveloped. rsc.org This lack of structural diversity limits the ability to fine-tune the pharmacological properties of piperazinone-based drug candidates. mdpi.com

Future research should prioritize the development of synthetic methods to access piperazinones with diverse substituents at the C3, C5, and C6 positions. This includes the introduction of a wide range of functional groups, such as alkyl, aryl, and heteroaryl moieties, as well as more complex side chains. The ability to introduce substituents with high stereocontrol at these positions is particularly crucial for creating novel chiral building blocks. nih.gov For instance, the development of methods for the asymmetric synthesis of cis- and trans-2,5- and 2,6-disubstituted piperazines from piperazinone precursors opens up new avenues for structural diversification. nih.gov

Key areas for future exploration include:

Direct C-H Functionalization: Developing methods for the direct and stereoselective functionalization of C-H bonds on the piperazine (B1678402) ring, which remains a significant challenge. beilstein-journals.org

Multi-component Reactions: Designing novel multi-component reactions to rapidly assemble complex piperazinone structures from simple starting materials.

Diversity-Oriented Synthesis: Applying principles of diversity-oriented synthesis to generate libraries of piperazinones with a wide range of substitution patterns for biological screening.

Integration of Machine Learning in Reaction Prediction and Optimization for Chiral Piperazinones

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of synthetic chemistry. rjptonline.org In the context of chiral piperazinones, ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yield and stereoselectivity. nih.govnih.gov This predictive power can significantly accelerate the discovery and optimization of novel synthetic routes.

ML models can be employed to:

Predict Reaction Outcomes: Forecast the success of a potential reaction, saving time and resources by avoiding unpromising experiments. nips.cc

Optimize Reaction Conditions: Identify the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to maximize yield and enantioselectivity. nih.gov

Guide Catalyst Design: Predict the performance of new catalyst designs, facilitating the development of more efficient and selective catalysts for asymmetric piperazinone synthesis.

The development of robust ML models requires large and high-quality datasets. Therefore, future efforts should focus on curating comprehensive databases of reactions for the synthesis of chiral piperazinones. As these models become more sophisticated, they will serve as invaluable tools for chemists, enabling them to navigate the complexities of asymmetric synthesis with greater efficiency and precision. arxiv.org

Design of Next-Generation Chiral Building Blocks Based on the Piperazin-2-one Scaffold

The inherent conformational constraints and the presence of multiple points for diversification make the piperazin-2-one scaffold an excellent starting point for the design of next-generation chiral building blocks. nih.govnih.gov These building blocks can be utilized in the synthesis of a wide range of complex molecules, including peptidomimetics, natural product analogues, and novel therapeutic agents.

Future research in this area will focus on:

Scaffold Decoration: Developing efficient methods to introduce a variety of functional groups onto the piperazin-2-one core, thereby creating a diverse library of chiral building blocks. researchgate.net

Conformational Control: Designing piperazinone derivatives with specific conformational biases to enhance their interaction with biological targets.

Applications in Drug Discovery: Utilizing these novel building blocks in the synthesis of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org

By systematically exploring the chemical space around the piperazin-2-one scaffold, chemists can unlock its full potential as a versatile platform for the development of innovative chiral molecules with broad applications in science and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-6-methoxymethyl-piperazin-2-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted piperazine precursors. For example, reductive amination of ketone intermediates using sodium borohydride (NaBH₄) or catalytic hydrogenation can yield the piperazin-2-one core . Purification often involves reversed-phase HPLC or column chromatography with gradients of acetonitrile/water. To optimize purity, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR to confirm methoxymethyl substitution (δ ~3.3 ppm for OCH₃) and piperazinone ring protons (δ ~3.8–4.2 ppm for N-CH₂). ¹³C NMR identifies carbonyl (C=O, δ ~170 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves stereochemistry (e.g., R-configuration) and crystal packing effects .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₇H₁₂N₂O₂: 157.0972) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may irritate skin/eyes (H315/H319); rinse immediately with water if exposed . Store in airtight containers at 2–8°C, away from oxidizers. Dispose via approved hazardous waste channels, adhering to local regulations .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Replicate experiments under strictly controlled conditions (temperature, solvent purity, inert atmosphere). Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) . If enantiomeric purity is disputed, use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm the R-configuration . Publish raw data (e.g., chromatograms, spectra) to enhance reproducibility .

Q. What strategies ensure enantiomeric purity during the synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation) to favor the R-enantiomer . Monitor enantiomeric excess (ee) via chiral GC/MS. For resolution, use diastereomeric salt formation with tartaric acid derivatives .

Q. How can mechanistic studies elucidate the formation of byproducts in this compound synthesis?

- Methodological Answer : Conduct kinetic isotopic effect (KIE) studies using deuterated reagents (e.g., D₂O or CD₃OD) to trace hydrogen transfer steps . Analyze byproducts via LC-MS/MS and propose mechanisms (e.g., via intermediates trapped at low temperatures). Computational modeling (DFT) identifies transition states and competing pathways .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), guiding derivatization for pharmacological studies .

Q. How can researchers improve reproducibility when scaling up this compound synthesis?

- Methodological Answer : Document critical parameters (e.g., mixing efficiency, heating/cooling rates) using process analytical technology (PAT). For pilot-scale reactions, optimize solvent volume-to-surface-area ratios to maintain reaction kinetics . Validate batches via comparative stability studies (ICH guidelines) and share protocols in open-access repositories .

Data Presentation and Validation

-

Table 1 : Key Characterization Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.